(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate is a compound characterized by its unique stereochemistry and functional groups. It features a cyclopropanamine structure with a difluorophenyl substituent and a hydroxy-phenylacetate moiety. This configuration may contribute to its biological activity, making it a subject of interest in medicinal chemistry.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, also known as ticagrelor, is a medication currently used to prevent blood clots in patients with a history of heart attack or stroke []. However, research suggests it may have broader applications in the scientific field.
Studies have explored the anti-cancer properties of ticagrelor. In vitro and in vivo research suggests it may inhibit tumor cell proliferation and migration in certain cancers, including gastric cancer []. Further research is needed to determine the effectiveness of ticagrelor in human cancer treatment.
These reactions are essential for understanding the compound's reactivity and potential modifications for enhancing biological activity.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate exhibits notable biological activities. Studies suggest that compounds with similar structures often show interactions with various biological targets, including:
The biological activity spectrum can be predicted using computational methods like quantitative structure-activity relationship (QSAR) modeling, which correlates structural features with biological effects .
The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate typically involves several steps:
These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.
The compound has potential applications in various fields, including:
Interaction studies focus on how (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate interacts with biological macromolecules such as proteins and nucleic acids. Techniques include:
These studies provide insights into the compound's pharmacodynamics and potential therapeutic uses.
Several compounds share structural similarities with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
3-(4-Fluorophenyl)cyclopropanamine | Similar cyclopropane core | Lacks hydroxy group |
1-(3,4-Dichlorophenyl)cyclopropanamine | Chlorine substituents instead of fluorine | Different halogen properties |
2-(3-Methoxyphenyl)cyclopropanamine | Methoxy instead of difluoro | Alters electronic properties |
These compounds highlight the uniqueness of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate due to its specific fluorine substitutions and hydroxyl functionality, which may influence its biological activity differently compared to others.
Irritant